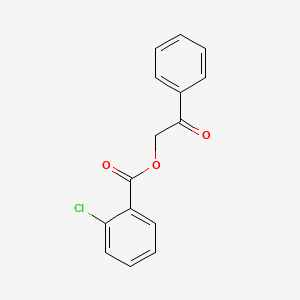

![molecular formula C23H22N2O4S2 B2580109 (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,3-dimethylphenyl)butanamide CAS No. 300674-83-3](/img/structure/B2580109.png)

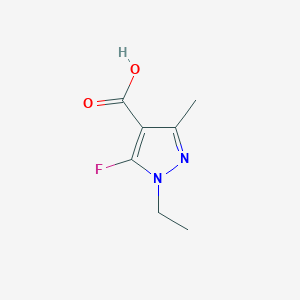

(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,3-dimethylphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an organic molecule that contains a benzo[d][1,3]dioxol-5-ylmethylene group. It’s a solid compound with a color that ranges from colorless to light yellow . It’s widely used in organic synthesis reactions, often as an intermediate . It can be used to synthesize compounds that contain a benzodioxole structure, and it’s easy to undergo substitution reactions and catalytic reactions . It can also be used as a raw material in the synthesis of drugs, fragrances, and coatings .

Synthesis Analysis

The compound can be synthesized by a Schiff base method . A common method involves the esterification reaction of benzodioxole with acetic anhydride in the presence of an appropriate catalyst . The control of reaction temperature and reaction time can regulate the yield and purity .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, NMR (1H, 13C), and Z-scan . Density functional theory (DFT) calculations can be performed to understand the vibrational frequency of the compound at the ground state structure .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can undergo substitution reactions and catalytic reactions . It can also be used to synthesize compounds that contain a benzodioxole structure .Physical And Chemical Properties Analysis

The compound is a solid and its color ranges from colorless to light yellow . Its chemical formula is C10H8O4 and its molecular weight is 192.17 g/mol . The compound is generally stable under normal use conditions .Scientific Research Applications

Biological Activities and Therapeutic Applications

The compound (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,3-dimethylphenyl)butanamide, as part of the benzothiazole and thiazolidinedione families, exhibits a wide array of biological activities and potential therapeutic applications. Benzothiazoles, in particular, have been identified as key moieties in a broad range of bioactive heterocycles and natural products. They have shown potential in various pharmacological and therapeutic activities, such as antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant applications. Moreover, the molecular structures of potent drugs, including Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton, highlighting the importance of this structure in drug development (Sumit, Kumar & Mishra, 2020).

Thiazolidinediones (TZDs) with a 2,4-thiazolidinedione scaffold have been explored for the discovery of novel molecules targeting specific ailments. They have shown potential as PTP 1B inhibitors, which are crucial in managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). Research into TZDs as PTP 1B inhibitors has shown that certain structural features, including the Z-configuration around the double bond of arylidene, are critical for designing ligands with optimum activity (Verma, Yadav & Thareja, 2019).

Synthetic and Chemical Properties

The synthetic and chemical properties of benzothiazole and thiazolidinedione derivatives have been extensively studied. Benzothiazoles are known for their structural versatility and have served as a foundation for developing various derivatives with high therapeutic activity. Recent patent reviews indicate a growing interest in benzothiazole-based drug development, with a special focus on cancer research. The derivatives of benzothiazole have been patented for numerous therapeutic applications, showcasing the scaffold's pharmacological importance (Law & Yeong, 2022).

Mechanism of Action

Safety and Hazards

The compound may be irritating to the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken during operation, such as wearing protective gloves, eye protection devices, and respiratory protection devices . It should be operated in a well-ventilated place to avoid inhaling its vapor . In case of accidental contact or inhalation, it’s recommended to wash immediately or breathe fresh air, and consult a doctor .

properties

IUPAC Name |

4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2,3-dimethylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S2/c1-14-5-3-6-17(15(14)2)24-21(26)7-4-10-25-22(27)20(31-23(25)30)12-16-8-9-18-19(11-16)29-13-28-18/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,24,26)/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHGGNIZTFUIOF-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

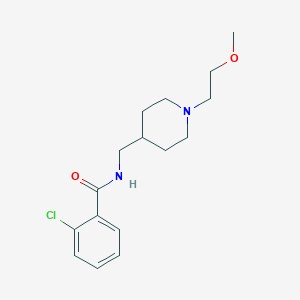

![6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580026.png)

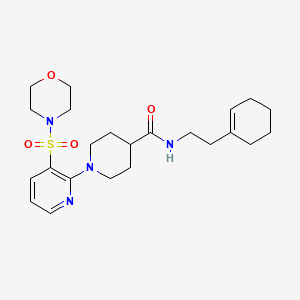

![Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2580027.png)

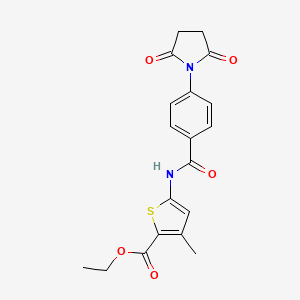

![3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride](/img/structure/B2580029.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2580030.png)

![4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B2580031.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2580032.png)

![3-(4-fluorophenyl)-1-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2580040.png)

![1-(3-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2580046.png)

![N-([2,4'-bipyridin]-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2580049.png)